4-(氯甲基)-2-甲基-2H-1,2,3-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

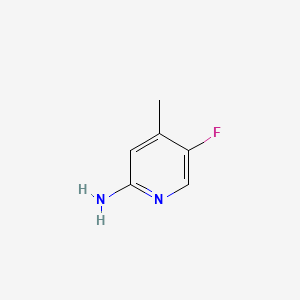

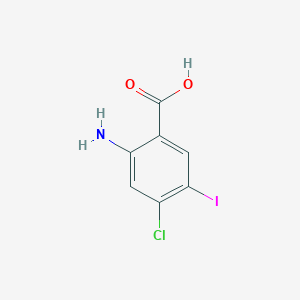

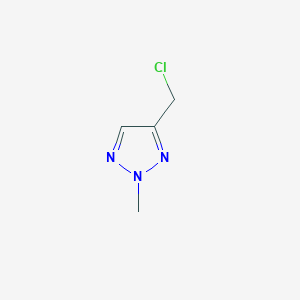

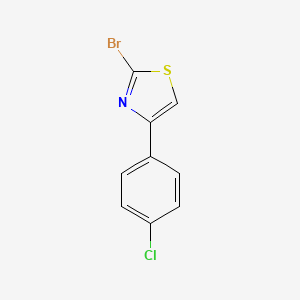

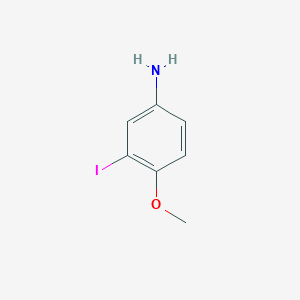

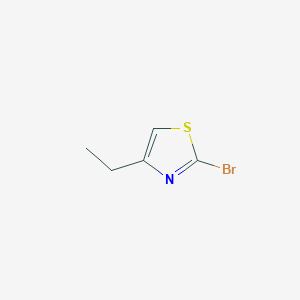

The compound "4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole" is a derivative of the 1,2,3-triazole family, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates .

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions, starting from simple precursors such as acyl hydrazines, isothiocyanates, or hydrazines, which can be transformed into various substituted triazoles . For instance, 3-mercapto-1,2,4-triazoles can be obtained from acyl hydrazines and isothiocyanates and further functionalized to chloromethyl and carboxaldehyde derivatives . Additionally, 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a related compound, can be synthesized from 1H-1,2,4-triazole through hydroxymethylation with paraformaldehyde followed by reaction with thionyl chloride .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide information on the electronic and structural properties of the molecules. For example, the study of a 4-phenyl-1H-1,2,3-triazole derivative revealed the presence of thiol/thione tautomerism, which was supported by X-ray crystallography and DFT calculations . The molecular electrostatic potential and Hirshfeld surface analysis can also indicate the presence of hydrogen bonds and other intermolecular interactions .

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions, including alkylation, condensation, and reactions with nucleophiles such as sulfur and oxygen atoms. For example, 2-chloromethyl-1,2,4-triazole-3-thione derivatives can react with thiols to yield sulfides and with sodium alkoxides to afford ethers . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the rate and yield of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. These compounds often exhibit interesting biological activities, such as corrosion inhibition and potential inhibition of enzymes like cyclin-dependent kinase 5 . The fluorescent behavior of some triazole derivatives, such as 4-acetyl-5-methyl-1,2,3-triazole regioisomers, is also noteworthy, with certain compounds showing dual emission in solvents like chloroform . The physicochemical properties, including thermal stability and solubility, can be characterized using techniques like TG/DTG and solubility tests .

科学研究应用

在药物开发中的三唑衍生物

三唑衍生物,包括与4-(氯甲基)-2-甲基-2H-1,2,3-三唑相关的结构,在药物开发领域得到了广泛探索,因为它们具有多样化的生物活性。这些化合物展现出广泛的药理特性,使它们在合成用于各种医疗状况的新药物时具有价值。三唑对结构变化的适应性使得可以开发具有增强生物活性的新化合物,包括抗炎、抗微生物、抗分枝杆菌、抗肿瘤和抗病毒特性。追求这些三唑的新、更有效的合成方法,符合绿色化学原则,对于应对新疾病和对抗耐药细菌和病毒至关重要(Ferreira et al., 2013)。

1,2,3-三唑的合成途径

1,2,3-三唑的合成,包括4-(氯甲基)-2-甲基变体,由于它们在制药、材料科学和有机合成中的重要性,引起了极大兴趣。铜催化的叠氮-炔烃环加成(CuAAC),也被称为点击反应,是合成1,4-二取代的1,2,3-三唑的关键方法。这种方法在环境友好条件下提供高选择性、效率和产率。它使得可以创造具有广泛生物活性的化合物,促进了新药物和具有特殊性能的材料的开发(Kaushik et al., 2019)。

在材料科学和技术中的应用

除了在制药领域的应用外,类似于4-(氯甲基)-2-甲基-2H-1,2,3-三唑的1,2,4-三唑衍生物在材料科学和技术中也有应用。这些衍生物被用于光学材料、光敏剂、着色剂、抗氧化剂的生产,以及作为燃料和油品的添加剂。它们在农业中作为防腐剂和杀虫剂的作用突显了它们在各个工业领域的多功能性和重要性。这展示了三唑衍生物在药物开发之外的广泛实用性,涵盖了在工程、冶金和农业中的应用,强调了在这一领域持续进行研究和开发的必要性(Nazarov et al., 2021)。

环保合成进展

最近的研究集中在开发合成三唑衍生物的环保程序,包括最小化环境影响的方法。这些进展包括使用水作为溶剂、采用生物催化剂,并减少合成过程中的能源消耗。为三唑开发这种环保合成方法对于可持续化学实践和创造具有较低环境足迹的新材料和药物至关重要(de Souza et al., 2019)。

作用机制

The mechanism of action of a compound depends on its application. For instance, if it’s used as a drug, the mechanism of action would be how the drug interacts with biological targets in the body . Without specific information on the use of “4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole”, it’s difficult to determine its mechanism of action.

安全和危害

属性

IUPAC Name |

4-(chloromethyl)-2-methyltriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-8-6-3-4(2-5)7-8/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGLZCNUAQYSOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

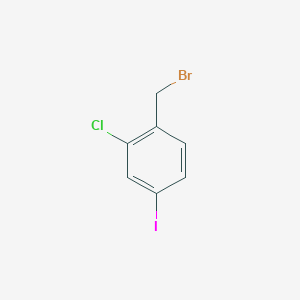

CN1N=CC(=N1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)